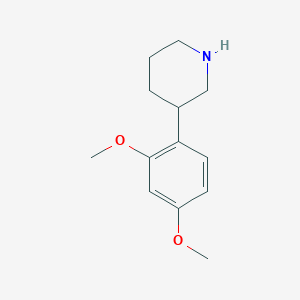

3-(2,4-Dimethoxyphenyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

3-(2,4-dimethoxyphenyl)piperidine |

InChI |

InChI=1S/C13H19NO2/c1-15-11-5-6-12(13(8-11)16-2)10-4-3-7-14-9-10/h5-6,8,10,14H,3-4,7,9H2,1-2H3 |

InChI Key |

DTEZNROPXJGMPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CCCNC2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Routes to 3 2,4 Dimethoxyphenyl Piperidine and Its Analogs

Established Synthetic Pathways for Piperidine (B6355638) Ring Formation

The synthesis of the piperidine nucleus, a ubiquitous scaffold in pharmaceuticals, can be achieved through several robust and well-documented chemical transformations. These methods focus on constructing the six-membered nitrogen-containing heterocycle.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for piperidine ring synthesis, involving the formation of a carbon-nitrogen bond within a single molecule to close the ring. These approaches often rely on the cyclization of linear precursors containing both a nucleophilic amine and an electrophilic carbon center.

One common method involves the reductive cyclization of a conjugated keto-azide intermediate. This strategy has been successfully applied to create 2,3,6-trisubstituted piperidine skeletons. nih.gov The key steps include the preparation of a linear keto-azide via reactions like the Wittig olefination, followed by an intramolecular reductive cyclization to form the piperidine ring. nih.gov Another approach is the aza-Michael reaction, where an N-tethered alkene undergoes an intramolecular conjugate addition. nih.gov Organocatalysts can be employed in these reactions to induce enantioselectivity, yielding protected 2,5- and 2,6-disubstituted piperidines. nih.gov

Furthermore, oxidative carbon-hydrogen bond functionalizations of enamides containing pendant π-nucleophiles can lead to piperidine structures with high efficiency and stereocontrol. rsc.org These reactions, often mediated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), proceed rapidly at room temperature. rsc.org Radical cyclizations also provide a route to substituted piperidines; for example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines. nih.gov

Mannich Reaction Based Syntheses

The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound, which can serve as a key intermediate for piperidine synthesis. jofamericanscience.org The reaction typically involves an amine (or ammonia), an aldehyde (like formaldehyde), and a compound with an active hydrogen atom, such as a ketone. jofamericanscience.org

A variation known as the nitro-Mannich (or aza-Henry) reaction, which reacts an imine with a nitroalkane, is particularly versatile for building precursors to piperidine-based drugs. researchgate.net For instance, the reaction between a nitroketone and an imine like phenylmethanimine (B108103) can construct the piperidine ring through a subsequent ring-closure condensation, yielding 2,3,6-trisubstituted piperidines. nih.gov The stereochemistry of the resulting piperidine can be controlled at various stages of this process. nih.gov

Diastereoselective Mannich reactions are instrumental in controlling the stereochemistry of the final piperidine product. By reacting functionalized acetals with imines, specific stereocenters can be established, which are then retained during a subsequent reductive cyclization step to form the piperidine ring. nih.gov Intramolecular Mannich reactions have also been employed, where the cyclization of an amino ketone intermediate leads to the formation of a piperidinone, a direct precursor to piperidines. ru.nl

Hydrogenation and Reduction Strategies for Piperidine Nucleus Construction

The catalytic hydrogenation of pyridine (B92270) derivatives is one of the most direct and widely used methods for constructing the piperidine nucleus. dtic.mil This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. A variety of catalysts, including nickel, rhodium, and iridium, are effective for this transformation. dtic.milmdpi.com

Heterogeneous catalysts like rhodium on carbon (Rh/C) can achieve complete hydrogenation of pyridines under relatively mild conditions (e.g., 5 atm H₂ in water). organic-chemistry.org Homogeneous catalysts are also extensively used. For example, iridium(III) complexes have been shown to catalyze the ionic hydrogenation of pyridines, a method that is tolerant of sensitive functional groups such as nitro, azido, and bromo groups, allowing for the synthesis of a wide array of multi-substituted piperidines. chemrxiv.org

The hydrogenation can often be performed diastereoselectively. The reduction of substituted pyridines in the presence of hydrosilanes, catalyzed by borenium ions, can yield piperidines with cis-selectivity. mdpi.com Similarly, catalytic hydrogenation of disubstituted pyridines often proceeds with high diastereoselectivity to afford cis-piperidines, which can then be epimerized under basic conditions to their trans-diastereoisomers if desired. nih.gov

Stereoselective Synthesis of 3-(2,4-Dimethoxyphenyl)piperidine and Its Chiral Derivatives

Achieving stereocontrol in the synthesis of 3-arylpiperidines is crucial for their application in medicinal chemistry. Methodologies have been developed to control both the relative and absolute stereochemistry, particularly at the C3 position where the aryl group is attached.

Enantioselective and Diastereoselective Methodologies

A powerful method for the enantioselective synthesis of 3-substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This process couples arylboronic acids with a dihydropyridine (B1217469) derivative. acs.org The use of chiral phosphine (B1218219) ligands, such as (S)-Segphos, in combination with a rhodium catalyst, can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity (e.g., up to 96% ee). nih.gov A subsequent reduction step then yields the final enantioenriched 3-arylpiperidine. nih.govacs.org

The following table summarizes the optimization of this Rh-catalyzed reaction for the coupling of phenyl boronic acid with a dihydropyridine, demonstrating the high level of enantioselectivity achievable.

| Entry | Deviation from Standard Conditions | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| 1 | None | 81 | 96 |

| 2 | Lower concentration | Poor conversion | - |

| Data sourced from Mishra et al., 2023. nih.gov |

Diastereoselective methods often rely on substrate control or catalyst control. For example, in the synthesis of 2,3,6-trisubstituted piperidines via a nitro-Mannich reaction, the relative stereochemistry between the C2 and C3 positions can be directed by either kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of the nitro group. nih.gov Furthermore, palladium-catalyzed C(sp³)–H arylation using a directing group at the C3 position can achieve the selective synthesis of cis-3,4-disubstituted piperidines. acs.org

Control of Relative and Absolute Stereochemistry at C3

Control of the stereocenter at the C3 position is a key aspect of synthesizing chiral 3-arylpiperidines. In rhodium-catalyzed asymmetric additions to dihydropyridines, the choice of the chiral ligand is paramount in determining the absolute stereochemistry at C3. nih.govorganic-chemistry.org The reaction proceeds through a rhodium-catalyzed asymmetric carbometalation, which sets the chiral center, followed by reduction. acs.org This three-step sequence provides access to a wide variety of enantioenriched 3-piperidines. nih.gov

Another strategy involves the indirect C-H functionalization of a piperidine ring. An asymmetric cyclopropanation of a tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) intermediate, can be used to introduce a substituent at the C3 position with defined stereochemistry. nih.gov

In methods involving cyclization, the stereochemistry of the starting material can dictate the final stereochemical outcome. For instance, palladium-catalyzed intramolecular allylic amination can be highly diastereoselective, where a protecting group with defined stereochemistry on the nitrogen atom acts as an internal chiral ligand, controlling the facial selectivity of the cyclization. nih.gov Similarly, in radical cyclizations, the stereochemistry of the transition state during the 6-exo ring closure determines the relative stereochemistry of the newly formed centers, including the one at C3. nih.gov

Functionalization and Derivatization Strategies of the 3-(2,4-Dimethoxyphenyl)piperidine Scaffold

Functionalization and derivatization of the 3-(2,4-dimethoxyphenyl)piperidine scaffold are crucial for fine-tuning its biological activity. These modifications typically target three main areas: the piperidine nitrogen, the phenyl and methoxy (B1213986) groups, and the potential for side-chain elaboration.

The nitrogen atom of the piperidine ring offers a convenient handle for introducing a wide array of substituents, significantly influencing the molecule's properties. Common modifications include N-alkylation, N-acylation, and the introduction of various functional groups. These modifications can alter the basicity, lipophilicity, and steric bulk of the molecule, which in turn can affect its interaction with biological targets.

For instance, the synthesis of N-substituted piperidones, which can be precursors to N-substituted piperidines, has been achieved through efficient, environmentally friendly methods. nih.gov These approaches provide significant advantages over classical methods like the Dieckman condensation. nih.gov The choice of the N-substituent is critical and can be guided by the desired pharmacological profile. For example, in the development of analogs of biologically active compounds, the piperidine nitrogen is often modified to introduce groups that can mimic the interactions of the parent compound or explore new binding modes.

The use of protecting groups on the piperidine nitrogen, such as the Boc (tert-butyloxycarbonyl) group, is a common strategy during synthesis to allow for selective reactions at other positions of the molecule. nih.gov Subsequent deprotection and derivatization of the nitrogen then allow for the introduction of the desired functionality.

Table 1: Examples of Modifications on the Piperidine Nitrogen

| Starting Material | Reagent/Catalyst | Product | Reference |

| N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | 2-Substituted N-Boc-piperidines | nih.gov |

| N-Bs-piperidine | Rh₂(R-TPPTTL)₄ | 2-Substituted N-Bs-piperidines | nih.gov |

| Piperidine | 4-(trifluoromethyl)benzoic acid | Spirooxindoles bearing 3-substituted oxindole (B195798) moieties | rsc.orgrsc.org |

Modifications to the 2,4-dimethoxyphenyl ring are another key strategy for diversifying the 3-(2,4-dimethoxyphenyl)piperidine scaffold. These substitutions can alter the electronic properties and steric profile of the aromatic ring, which can be crucial for receptor binding and selectivity.

Strategies for substitution on the phenyl ring often involve standard electrophilic aromatic substitution reactions, though the directing effects of the existing methoxy groups must be considered. For example, nitration of a dimethoxybenzene precursor can lead to the introduction of a nitro group, which can then be further transformed into other functional groups. mdpi.com

Demethylation of the methoxy groups to the corresponding hydroxyl groups is another common transformation. This can be achieved using reagents like boron tribromide. unisi.it The resulting phenols can then be further derivatized, for example, through etherification or esterification, to introduce a wide range of substituents. The choice of substituents can be guided by the desire to improve properties such as solubility or to introduce specific interactions with a biological target. unisi.it

Table 2: Examples of Substitutions on the Phenyl and Methoxy Moieties

| Starting Material | Reagent/Condition | Product | Reference |

| 1,4-dimethoxybenzene | Nitration | 1,4-Dimethoxy-2,5-dinitrobenzene | mdpi.com |

| Methoxy-substituted derivatives | Boron tribromide in dichloromethane | Hydroxy-substituted derivatives | unisi.it |

| 2-chloropyridines and methoxy-substituted bromothiophenols | Potassium carbonate, DMF | Diaryl sulfide (B99878) derivatives | unisi.it |

The elaboration of side chains at various positions of the 3-(2,4-dimethoxyphenyl)piperidine scaffold provides another avenue for creating structural diversity. These side chains can be introduced through various synthetic methods, often involving the functionalization of a pre-existing group on the piperidine ring or the phenyl ring.

For example, a common strategy involves the synthesis of piperidine-4-one scaffolds which can then be used to introduce side chains at the 4-position. nih.gov Aldehyde intermediates derived from these piperidones can serve as versatile precursors for the synthesis of a variety of analogs. nih.gov

Furthermore, the introduction of substituents on the piperidine ring itself, for instance at the 2-position, can be achieved through stereoselective methods. nih.gov These substituents can then be further modified to build more complex side chains. The ability to control the stereochemistry at these positions is often critical for achieving the desired biological activity. researchgate.net

Table 3: Examples of Side Chain Elaboration Techniques

| Starting Material/Intermediate | Method | Resulting Structure | Reference |

| Piperidine-4-one scaffolds | Conversion to aldehyde intermediates | Aldehyde-functionalized piperidines | nih.gov |

| (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid | Synthesis of carba analogs | (S)-Nipecotic acid derivatives with modified side chains | nih.gov |

Green Chemistry Principles in 3-(2,4-Dimethoxyphenyl)piperidine Synthesis

The application of green chemistry principles to the synthesis of piperidine derivatives, including the 3-(2,4-dimethoxyphenyl)piperidine scaffold, is an increasingly important area of focus. mdpi.com Green chemistry aims to reduce or eliminate the use and generation of hazardous substances, leading to more sustainable and environmentally friendly synthetic processes. mdpi.comunibo.it

Key green chemistry approaches applicable to the synthesis of these compounds include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, or even performing reactions under solvent-free conditions. mdpi.comrasayanjournal.co.in

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of metal catalysts, organocatalysts, and biocatalysts. rasayanjournal.co.in

Multicomponent Reactions: Designing synthetic routes that involve the combination of three or more starting materials in a single step, which can significantly reduce the number of synthetic steps, and thus waste generation. rasayanjournal.co.in

Energy Efficiency: Utilizing methods such as microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. rasayanjournal.co.in

For example, the synthesis of N-substituted piperidones has been developed using a green chemistry approach that offers significant advantages over traditional methods. nih.gov Similarly, green protocols have been developed for the synthesis of related heterocyclic scaffolds, such as chromenopyridines, using high-pressure reactions in a sealed tube to achieve high yields. mdpi.com The development of solvent-free synthesis methods, such as mechanochemical grinding, also represents a significant step towards greener pharmaceutical production. mdpi.com

The adoption of these principles not only minimizes the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes for producing valuable chemical compounds like 3-(2,4-dimethoxyphenyl)piperidine and its analogs. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 2,4 Dimethoxyphenyl Piperidine Scaffolds

Impact of Substituent Variation on Biological Activity and Potency

The biological activity and potency of compounds based on the 3-(2,4-dimethoxyphenyl)piperidine scaffold are highly sensitive to the nature and position of substituents on both the dimethoxyphenyl ring and the piperidine (B6355638) ring, as well as the substitution at the piperidine nitrogen.

Positional Isomerism Effects of the Dimethoxyphenyl Moiety

The positioning of the methoxy (B1213986) groups on the phenyl ring significantly influences the biological activity of these compounds. For instance, in a series of trimethoxyphenyl-based analogues, compounds with a 3,4,5-trimethoxy substitution pattern have demonstrated notable cytotoxic activity against hepatocellular carcinoma cells. nih.gov This suggests that the spatial arrangement of these electron-donating groups is critical for target interaction. While direct studies on the positional isomers of the dimethoxyphenyl moiety in 3-arylpiperidines are not extensively detailed in the provided context, the importance of substituent placement on aromatic rings is a well-established principle in medicinal chemistry. For example, in other classes of compounds, moving a substituent from one position to another can drastically alter binding affinity and efficacy.

Influence of Piperidine Ring Substitutions

Modifications to the piperidine ring itself have a profound impact on the activity of these compounds. For example, the introduction of a methyl group at the 3- or 4-position of the piperidine ring in certain sulfonamide derivatives was found to be crucial for their anticancer properties. ajchem-a.com Conversely, increasing the distance of the piperidine ring from a key pharmacophoric group can lead to a decrease in antitumor activity. ajchem-a.com

In another study, the introduction of unsaturation in the piperidine ring, creating a tetrahydropyridine, led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org This highlights that the conformation and rigidity of the piperidine ring are key determinants of biological activity. Furthermore, replacing the piperidine with an acyclic analogue resulted in a loss of activity, underscoring the importance of the cyclic scaffold. dndi.org

The nature of substituents on the piperidine ring can also dictate the selectivity of the compound for different biological targets. For instance, in a series of monoamine transporter inhibitors, the stereochemistry of substituents on the piperidine ring determined whether the compounds were selective for the dopamine (B1211576) and norepinephrine (B1679862) transporters or the serotonin (B10506) transporter. nih.gov

| Compound Series | Piperidine Ring Substitution | Effect on Biological Activity | Reference |

|---|---|---|---|

| Sulfonamide Derivatives | Methyl group at C3 or C4 | Enhanced anticancer property | ajchem-a.com |

| 4-Azaindole-2-piperidine Analogs | Unsaturation (tetrahydropyridine) | Ten-fold increase in anti-Trypanosoma cruzi activity | dndi.org |

| 4-Azaindole-2-piperidine Analogs | Replacement with acyclic analog | Loss of activity | dndi.org |

| Monoamine Transporter Inhibitors | Varies (cis/trans isomers) | Determines transporter selectivity (DAT/NET vs. SERT) | nih.gov |

Effects of N-Substitution on Activity and Selectivity

The substituent attached to the piperidine nitrogen (N-substitution) plays a critical role in modulating the activity and selectivity of these compounds. A variety of N-substituents, including benzyl (B1604629), phenylethyl, phenylpropyl, and phenylbutyl groups, have been explored. nih.govnih.gov

In a series of dopamine transporter (DAT) inhibitors, N-benzyl analogues were synthesized with various substitutions on the benzyl ring. nih.gov It was found that alkenyl and alkynyl substitutions at the 4'-position of the phenyl ring resulted in potent compounds. nih.gov In another study on cholinesterase inhibitors, piperidine-3-carbohydrazide-hydrazones with different N-arylalkyl substituents showed varying levels of inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Specifically, a compound with a nitro-substituted N-phenylethyl group was a potent AChE inhibitor, while another with a different substitution pattern was a potent BuChE inhibitor. nih.gov

| Compound Series | N-Substitution | Effect on Biological Activity/Selectivity | Reference |

|---|---|---|---|

| Dopamine Transporter Inhibitors | 4'-alkenyl and 4'-alkynyl N-benzyl groups | Increased potency | nih.gov |

| Cholinesterase Inhibitors | N-phenylethyl, N-phenylpropyl, N-phenylbutyl groups with various ring substitutions | Modulated AChE and BuChE inhibitory activity and selectivity | nih.gov |

| Mycobacterium tuberculosis Inhibitors | Replacement of N-linked piperazine (B1678402) with ethylenediamine | Loss of whole-cell activity | nih.gov |

Stereochemical Aspects of Activity and Selectivity

The three-dimensional arrangement of atoms (stereochemistry) within the 3-(2,4-dimethoxyphenyl)piperidine scaffold is a critical factor governing biological activity and selectivity. This includes both the relative orientation of substituents (diastereomerism) and the absolute configuration of chiral centers (enantiomerism).

Diastereomeric and Enantiomeric Activity Differences

Stereoisomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, can exhibit significantly different biological activities. masterorganicchemistry.com Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images. masterorganicchemistry.com

In the context of piperidine-based monoamine transporter inhibitors, the stereochemistry at the 3 and 4 positions of the piperidine ring has a dramatic effect on potency and selectivity. nih.gov For example, (-)-cis analogues showed selectivity for the dopamine and norepinephrine transporters, whereas (-)-trans and (+)-cis isomers were selective for the serotonin transporter or had dual serotonin/norepinephrine transporter activity. nih.gov This demonstrates that the specific spatial orientation of the substituents is crucial for recognition and binding to the target proteins.

Similarly, in another study, the highest anticancer activity was observed for specific stereoisomers of piperidine-substituted sulfonamides, highlighting the importance of the methyl group's position on the piperidine ring. ajchem-a.com While some studies on piperidine-derived hemicholinium (B97416) congeners found that optical isomers exhibited similar qualitative and quantitative effects, this is not a general rule, and often one enantiomer is significantly more active than the other. nih.govsaskoer.ca

Conformational Preferences and Pharmacophore Elucidation

For example, with 2,4-disubstituted N-Boc piperidines, the cis isomer is likely to adopt a twist-boat conformation to place both substituents in pseudo-equatorial positions. nih.gov In contrast, the trans isomer will likely adopt a chair conformation with the 4-substituent in an equatorial position and the 2-substituent in an axial position to avoid steric strain. nih.gov These conformational preferences can be crucial for activity.

The study of these conformational preferences helps in the elucidation of the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. By understanding which conformations are active, medicinal chemists can design more rigid analogues that are locked in the bioactive conformation, potentially leading to increased potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in medicinal chemistry to correlate the structural or physicochemical properties of compounds with their biological activities. creative-biolabs.comnih.gov These models allow for the prediction of the activity of novel molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govscielo.br

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for piperidine-containing scaffolds involves various methodologies, primarily focused on three-dimensional (3D-QSAR) approaches and machine learning techniques. These models aim to create a statistically significant correlation between the physicochemical properties of the compounds and their biological responses. researchgate.netnih.gov

Commonly employed 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). researchgate.net CoMFA calculates the steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides a more detailed analysis by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.netresearchgate.net For instance, in studies on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors, both CoMFA and CoMSIA have been used to build robust models. researchgate.netarabjchem.org These models are constructed by aligning the compounds and using statistical methods like Partial Least Squares (PLS) regression to link the calculated fields to the observed biological activity. arabjchem.org

The reliability and predictive power of these models are assessed through rigorous internal and external validation techniques. Key statistical parameters include the leave-one-out cross-validation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for an external test set (r²pred). researchgate.netnih.gov A high q² value (typically > 0.5) indicates good internal predictivity, while a high r²pred value demonstrates the model's ability to accurately predict the activity of new, untested compounds. nih.gov

The following table summarizes the statistical validation parameters from representative QSAR studies on various piperidine scaffolds, illustrating the predictive capabilities of the developed models.

| Piperidine Scaffold | Target/Activity | QSAR Method | q² | r² | r²pred | Reference |

|---|---|---|---|---|---|---|

| Piperidine Carboxamides | ALK Inhibition | Topomer CoMFA | 0.597 | 0.939 | - | arabjchem.org |

| Piperidine Derivatives | Akt Inhibition | CoMFA | 0.631 | 0.951 | - | researchgate.net |

| Piperidine Derivatives | Akt Inhibition | CoMSIA | 0.663 | 0.966 | - | researchgate.net |

| 3,5-bis(arylidene)-4-piperidones | Cytotoxicity (L1210) | GA-PLS | - | - | 0.94 | nih.gov |

| 3,5-bis(arylidene)-4-piperidones | Cytotoxicity (CEM) | GA-PLS | - | - | 0.80 | nih.gov |

Identification of Key Physicochemical Descriptors

A critical outcome of QSAR modeling is the identification of physicochemical descriptors that significantly influence biological activity. These descriptors quantify various aspects of a molecule's properties, including steric, electronic, hydrophobic, and topological features. nih.govnih.gov

In the context of piperidine-based compounds, several key descriptors have been identified as crucial for modulating biological activity. researchgate.netnih.gov

Steric and Geometrical Properties: 3D-QSAR models, particularly CoMFA and CoMSIA, generate contour maps that visualize regions where steric bulk is either favorable or unfavorable for activity. researchgate.net Geometrical indices and molecular density have also been found to be important factors in determining the cytotoxic properties of certain piperidone derivatives. nih.gov

Electronic Properties: Electrostatic fields are a cornerstone of CoMFA and CoMSIA models, indicating the importance of charge distribution. researchgate.net For some series, the energy of the Highest Occupied Molecular Orbital (HOMO) has shown a positive correlation with activity, suggesting that electron-donating capabilities are beneficial. nih.gov Conversely, a preference for electron-rich aromatics over electron-deficient ones has been observed in other piperidine analogs, highlighting the role of the electronic character of substituents. dndi.org

Hydrophobicity: Hydrophobic interactions are frequently identified as key determinants of activity. CoMSIA contour maps often reveal that hydrophobic groups play a critical role in the inhibitory activity of piperidine derivatives. researchgate.net Lipophilicity, commonly expressed as logP, is a fundamental descriptor in QSAR studies. nih.gov

Hydrogen Bonding: The capacity to act as a hydrogen bond donor or acceptor is another vital descriptor. nih.gov In some QSAR models, the number of hydrogen bond donors has been shown to negatively influence activity. nih.gov

Topological and Connectivity Indices: These 2D descriptors, which encode information about molecular structure and branching, have been successfully used to model biological activity. nih.gov For example, the topological index X2A was found to be a significant factor for the cytotoxicity of 3,5-bis(arylidene)-4-piperidones. nih.gov Total connectivity has also been identified as an influential descriptor in other heterocyclic systems. nih.gov

The table below lists key physicochemical descriptors and their observed influence on the biological activity of piperidine-related scaffolds.

| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Reference |

|---|---|---|---|

| Steric/Geometrical | Molecular Density, Geometrical Indices | Important for determining cytotoxicity. | nih.gov |

| Electronic | HOMO Energy | Positive correlation with activity in some models. | nih.gov |

| Electronic | Electron-rich vs. Electron-deficient groups | Preference for electron-rich aromatics observed. | dndi.org |

| Hydrophobic | Hydrophobic Fields (CoMSIA) | Key role in inhibitory activity. | researchgate.net |

| Hydrogen Bonding | Number of H-Bond Donors | Negative influence on activity in some models. | nih.govnih.gov |

| Topological | Topological Index (X2A), Total Connectivity | Important factors for determining activity/cytotoxicity. | nih.govnih.gov |

Physicochemical Properties Relevant to Biological Performance

Beyond the descriptors used in QSAR models, certain intrinsic physicochemical properties of the 3-(2,4-Dimethoxyphenyl)piperidine scaffold and its analogs are directly relevant to their biological performance. These properties govern how a molecule interacts with its biological environment and target, ultimately determining its potency and efficacy. This analysis excludes direct ADME or safety profiles.

Structure-activity relationship (SAR) studies on related piperidine series have revealed how subtle changes in physicochemical characteristics can lead to significant shifts in biological activity.

Lipophilicity (logP): The balance between hydrophilicity and lipophilicity is crucial. Partitioning in an octanol/water system, a measure of lipophilicity, is influenced by molecular volume and hydrogen bond acceptor ability. nih.gov While essential for membrane traversal, excessive lipophilicity can lead to non-specific binding and other issues. In one study of piperidine analogs, the addition of a fluorine atom to a phenyl ring, which increases lipophilicity, also led to improved metabolic stability while maintaining moderate activity. dndi.org

Electronic Character: The electronic nature of substituents on the aromatic ring can profoundly impact potency. For a series of azaindole-piperidine compounds, it was found that electron-rich analogs, such as a dimethoxy-substituted compound, were moderately active. dndi.org In contrast, analogs with electron-deficient cyano or pyridyl groups were inactive, suggesting a clear preference for electron-rich aromatics in that particular series. dndi.org

Molecular Shape and Rigidity: The three-dimensional shape of the piperidine ring and its substituents is critical for proper orientation within a target's binding site. The introduction of unsaturation into the piperidine ring, changing it to a tetrahydropyridine, resulted in a tenfold increase in potency in one study. dndi.org This suggests that the increased planarity and altered geometry of the unsaturated ring led to a more favorable interaction with the target. The synthesis of diverse piperidine regio- and diastereoisomers is driven by the need to explore 3D chemical space, as flatter molecules often dominate screening collections. whiterose.ac.uk Replacing the piperidine with a more flexible acyclic analog resulted in a complete loss of activity, underscoring the importance of the constrained piperidine scaffold for maintaining the correct conformation for biological activity. dndi.org

The following table summarizes key physicochemical properties and their observed impact on the biological performance of piperidine-containing scaffolds.

| Physicochemical Property | Modification | Observed Effect on Biological Performance | Reference |

|---|---|---|---|

| Electronic Character | Substitution with electron-rich groups (e.g., dimethoxy) | Maintained or improved activity. | dndi.org |

| Electronic Character | Substitution with electron-deficient groups (e.g., cyano, pyridyl) | Resulted in inactive compounds. | dndi.org |

| Molecular Shape/Rigidity | Introduction of unsaturation (piperidine to tetrahydropyridine) | Ten-fold increase in potency. | dndi.org |

| Molecular Shape/Rigidity | Replacement of piperidine with an acyclic analog | Loss of biological activity. | dndi.org |

| Molecular Shape/Rigidity | Replacement of piperidine with a morpholine (B109124) ring | Resulted in an inactive compound. | dndi.org |

Mechanistic Insights into 3-(2,4-Dimethoxyphenyl)piperidine Remain Largely Undefined in Publicly Available Research

Following extensive investigation into the scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound 3-(2,4-Dimethoxyphenyl)piperidine . While the broader class of piperidine derivatives is the subject of extensive study across various therapeutic areas, detailed mechanistic investigations at the molecular and cellular level for this particular compound are not available in the public domain.

The requested article, structured around specific molecular targets, cellular pathways, and inhibitory profiles, cannot be generated with scientific accuracy at this time. The necessary data from receptor occupancy assays, enzyme kinetic studies, apoptosis and cell cycle analyses, or investigations into the inhibition of specific cellular processes like viral replication for 3-(2,4-Dimethoxyphenyl)piperidine have not been found.

Research on structurally related piperidine compounds does indicate a wide range of biological activities, underscoring the potential of this chemical scaffold. For instance, various derivatives have been explored for their roles as:

Receptor Ligands: Different phenylpiperidine analogues have shown affinity for a variety of receptors, including opioid, histamine (B1213489) H3, sigma-1, and dopamine transporters. researchgate.netnih.govmdpi.comnih.gov The specific receptor profile is highly dependent on the precise substitution pattern on both the phenyl and piperidine rings.

Enzyme Inhibitors: Piperidine-containing molecules have been designed and evaluated as inhibitors for several enzymes, including phosphodiesterases and kinases like PI3Kδ. nih.govnih.gov

Anticancer Agents: Many piperidine derivatives have been shown to induce apoptosis (programmed cell death) through the activation of caspase pathways and to cause cell cycle arrest in various cancer cell lines. researchgate.netnih.govnih.gov

Antiviral Compounds: Certain complex piperidine derivatives have demonstrated the ability to inhibit the replication and release of viruses, such as influenza and cytomegalovirus. mdpi.com

However, it is crucial to emphasize that these findings are not directly applicable to 3-(2,4-Dimethoxyphenyl)piperidine . The biological activity of a molecule is highly specific to its unique three-dimensional structure and the arrangement of its functional groups. Extrapolating data from related but distinct analogues would be scientifically unsound.

Without dedicated studies on 3-(2,4-Dimethoxyphenyl)piperidine , any discussion of its molecular and cellular mechanisms would be purely speculative. Further research and publication in peer-reviewed journals are required to elucidate the specific biological profile of this compound.

Mechanistic Investigations of 3 2,4 Dimethoxyphenyl Piperidine at the Molecular and Cellular Level

Biochemical Assays for Downstream Signaling Events

To comprehend the full spectrum of a compound's activity, it is essential to investigate its influence on the complex network of signaling pathways within a cell. Biochemical assays provide the tools to dissect these pathways, offering insights into how a compound like 3-(2,4-Dimethoxyphenyl)piperidine might modulate cellular function after engaging with its primary molecular target.

Protein Phosphorylation Modulation

Protein phosphorylation, the addition of a phosphate (B84403) group to a protein, is a fundamental mechanism for regulating protein function, and by extension, a vast array of cellular processes. Kinases are the enzymes that add phosphate groups, while phosphatases remove them. Investigating how a compound alters the phosphorylation state of key proteins can reveal its impact on specific signaling pathways.

While direct studies on 3-(2,4-Dimethoxyphenyl)piperidine's effect on protein phosphorylation are not extensively documented in publicly available research, the methodologies to conduct such investigations are well-established. For instance, a common approach is to use in vitro kinase assays. In such an assay, a purified kinase, its substrate protein, and ATP (the phosphate donor) are incubated with the test compound. The level of phosphorylation is then measured, often using radio-labeled ATP or specific antibodies that recognize the phosphorylated form of the substrate.

A patent for quinazoline (B50416) derivatives, which include a (2,4-dimethoxyphenyl)piperidine-1-carboxamide moiety, describes a protein tyrosine kinase phosphorylation assay. google.com This assay measures the ability of the compound to inhibit the phosphorylation of a tyrosine-containing polypeptide substrate by the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. google.com The recombinant intracellular domain of the EGFR enzyme is expressed and used in the assay. google.com

Another relevant example comes from research on piperidine-4-yltrimethyleneimine derivatives, which have been investigated as inhibitors of Janus kinase 1 (JAK1). google.com The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is implicated in inflammatory and autoimmune diseases. google.com Inhibition of JAK1 would lead to a decrease in the phosphorylation of its downstream targets, the STAT proteins.

Table 1: Example Data from a Hypothetical Kinase Inhibition Assay for a 3-(2,4-Dimethoxyphenyl)piperidine Analog

| Kinase Target | Test Compound Concentration (µM) | % Inhibition of Phosphorylation |

| Kinase A | 0.1 | 15 |

| Kinase A | 1 | 48 |

| Kinase A | 10 | 85 |

| Kinase B | 0.1 | 2 |

| Kinase B | 1 | 8 |

| Kinase B | 10 | 12 |

This table is a hypothetical representation to illustrate how data from a kinase inhibition assay might be presented. The data does not represent actual experimental results for 3-(2,4-Dimethoxyphenyl)piperidine.

Gene Expression Analysis Related to Target Engagement

Following the initial interaction of a compound with its target and the subsequent modulation of signaling pathways, there are often changes in the expression of specific genes. Gene expression analysis provides a broad overview of the cellular response to a compound, offering clues about the biological processes being affected.

Techniques such as quantitative polymerase chain reaction (qPCR) and microarray analysis are commonly employed. qPCR allows for the precise measurement of the expression levels of a small number of specific genes, while microarrays can simultaneously assess the expression of thousands of genes, providing a global view of the transcriptomic changes.

For example, studies on other piperidine (B6355638) derivatives have utilized such techniques. Research on 2,5-dimethoxyphenylpiperidines as selective serotonin (B10506) 5-HT2A receptor agonists involved functional assays that, while not directly measuring gene expression, pave the way for such investigations. nih.gov Agonist binding to the 5-HT2A receptor is known to initiate intracellular signaling cascades that can ultimately lead to changes in gene expression related to neuroplasticity and other neuronal functions.

Table 2: Illustrative Gene Expression Changes in a Cell Line Treated with a Hypothetical Dimethoxyphenylpiperidine Compound

| Gene Name | Function | Fold Change in Expression |

| Gene X | Cell Cycle Regulation | +2.5 |

| Gene Y | Apoptosis | -1.8 |

| Gene Z | Inflammatory Response | -3.2 |

This table is for illustrative purposes only and does not reflect actual experimental data for 3-(2,4-Dimethoxyphenyl)piperidine. The fold change indicates an increase (+) or decrease (-) in gene expression compared to untreated cells.

By identifying which genes are upregulated or downregulated, researchers can infer the cellular pathways being modulated by the compound. This information is invaluable for understanding the compound's mechanism of action and for identifying potential biomarkers to monitor its effects in preclinical and clinical studies.

Lack of Specific Research Data Precludes Article Generation on "3-(2,4-Dimethoxyphenyl)piperidine" Analogs and Derivatives

A thorough and targeted search of available scientific literature has revealed a significant lack of specific research data concerning the chemical compound “3-(2,4-Dimethoxyphenyl)piperidine” within the precise framework of the requested article outline. While general principles of drug design, synthesis, and evaluation are well-documented for the broader class of piperidine-containing compounds, specific examples and detailed research findings directly pertaining to 3-(2,4-Dimethoxyphenyl)piperidine and its analogs in the requested contexts could not be identified.

The initial search strategy focused on combining the chemical name with key terms from the provided outline, including "rational drug design," "scaffold hopping," "bioisosteric replacements," "fragment-based drug discovery," "combinatorial chemistry," "parallel synthesis," "high-throughput screening," and the "development of hybrid molecules." Despite these efforts, the search did not yield scholarly articles, patents, or other scientific publications that specifically detail these processes for 3-(2,4-Dimethoxyphenyl)piperidine.

Consequently, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the strict requirements of the user's request. To do so would necessitate extrapolating from unrelated compounds or fabricating data, which would violate the core principles of scientific accuracy.

The following sections of the proposed article could not be substantiated with specific information on 3-(2,4-Dimethoxyphenyl)piperidine:

Design, Synthesis, and Evaluation of Novel 3 2,4 Dimethoxyphenyl Piperidine Analogs and Derivatives

Development of Hybrid Molecules Incorporating 3-(2,4-Dimethoxyphenyl)piperidine:The search did not identify any studies on the creation of hybrid molecules that include the 3-(2,4-Dimethoxyphenyl)piperidine moiety.

Due to the absence of these specific research findings, the creation of the requested data tables is also not feasible.

Therefore, while the provided outline presents a comprehensive framework for discussing the medicinal chemistry of a given compound, the specific subject of "3-(2,4-Dimethoxyphenyl)piperidine" does not appear to have a sufficiently developed body of published research to populate these specific sections. Further research and publication in the scientific community would be required to provide the necessary data for such an article.

Exploration of Structure-Guided Design Principles

The rational design of novel analogs of piperidine-containing compounds is heavily reliant on a deep understanding of their interaction with biological targets. Structure-guided design principles are employed to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. This process often involves a combination of computational modeling and synthetic chemistry, guided by the structural information of the target protein.

A key aspect of the structure-guided design of piperidine-based ligands is the use of molecular modeling and computational chemistry. Techniques such as quantitative structure-activity relationship (QSAR) and three-dimensional QSAR (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are utilized to build predictive models. nih.gov These models help in understanding how different structural features of the ligands influence their biological activity, guiding the design of new analogs with improved properties. For instance, in the development of dopamine (B1211576) transporter (DAT) inhibitors based on the GBR 12909 scaffold, 3D-QSAR models have been instrumental in identifying key steric and electrostatic fields that govern selectivity over the serotonin (B10506) transporter (SERT). nih.gov

Case Study: Donepezil and its Analogs

Donepezil serves as an excellent case study for illustrating structure-guided design principles due to its well-characterized interactions with its target, acetylcholinesterase (AChE), and the extensive research into its analogs. Donepezil binds to a deep and narrow gorge within the AChE enzyme, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov The dimethoxyindanone moiety of Donepezil interacts with the PAS, while the N-benzylpiperidine moiety binds within the gorge, making crucial contacts with key amino acid residues. nih.govnih.gov

The structure-guided design of Donepezil analogs has explored modifications at several key positions:

The Dimethoxyindanone Moiety: This part of the molecule is crucial for binding to the PAS of AChE. nih.gov Structure-guided design has led to the replacement of this moiety with other aromatic systems to explore different interactions and potentially introduce new functionalities. For example, replacing the indanone with triazole rings resulted in a shift in selectivity towards butyrylcholinesterase (BuChE). nih.gov

The N-Benzylpiperidine Moiety: The benzyl (B1604629) group of this moiety interacts with the CAS. nih.gov Modifications here have aimed at optimizing these interactions and altering the compound's pharmacokinetic profile. Introducing primary amine groups into the benzyl moiety was explored to increase polarity and potentially reduce central nervous system penetration. nih.gov

Computational Docking and Molecular Dynamics

Computational docking studies have been pivotal in visualizing the binding modes of Donepezil and its analogs within the AChE active site. nih.gov These studies help in rationalizing the observed SAR and in predicting the potential activity of newly designed compounds. Molecular dynamics simulations further enhance this understanding by providing insights into the dynamic behavior of the ligand-receptor complex over time.

The following table summarizes the inhibitory activities of some representative Donepezil analogs, illustrating the impact of structural modifications.

| Compound | Modification from Donepezil | AChE IC50 (nM) |

|---|---|---|

| Donepezil | Reference Compound | Low Nanomolar |

| Analog 1 | Replacement of indanone with a triazole moiety | Reduced AChE activity, increased BuChE activity |

| Analog 2 | Introduction of a primary amine to the benzyl group (m-position) | 47 |

| Analog 3 | Introduction of a primary amine to the benzyl group (p-position) | Decreased activity compared to m-position |

Application to Novel Scaffolds

The principles derived from the study of Donepezil and other piperidine-based compounds can be applied to the design of novel analogs of 3-(2,4-Dimethoxyphenyl)piperidine. A systematic exploration of the structure-guided design would involve:

Identification of a Biological Target: The first step is to identify a relevant biological target for which the 3-(2,4-Dimethoxyphenyl)piperidine scaffold shows initial activity.

Computational Modeling: Docking the lead compound into the active site of the target to understand its binding mode.

SAR Exploration: Synthesizing a library of analogs with systematic modifications to the dimethoxyphenyl ring, the piperidine (B6355638) ring, and any substituents on the piperidine nitrogen.

Biological Evaluation: Testing the synthesized analogs for their biological activity to establish a clear SAR.

Iterative Design: Using the SAR data to refine the computational models and design the next generation of more potent and selective analogs.

For instance, the piperidine scaffold is a common feature in ligands for sigma receptors. nih.gov Structure-guided design of novel 3-(2,4-Dimethoxyphenyl)piperidine analogs for the sigma-1 receptor would involve optimizing the interactions with key residues like Glu172. chemrxiv.org

The following table presents a hypothetical design strategy for analogs of 3-(2,4-Dimethoxyphenyl)piperidine based on established principles.

| Analog Series | Design Rationale | Key Modifications | Predicted Outcome |

|---|---|---|---|

| Series A | Explore the role of the methoxy (B1213986) groups | - Shifting methoxy groups to 3,4- or 3,5-positions

| Modulation of electronic properties to enhance binding affinity |

| Series B | Investigate the importance of the piperidine nitrogen | - N-alkylation with various alkyl and arylalkyl groups

| Probing additional binding pockets and improving pharmacokinetic properties |

| Series C | Conformational restriction | - Introduction of substituents on the piperidine ring

| Reducing conformational flexibility to increase binding affinity and selectivity |

By systematically applying these structure-guided design principles, it is possible to develop novel 3-(2,4-Dimethoxyphenyl)piperidine analogs with optimized biological activity for a desired therapeutic target.

Advanced Analytical and Spectroscopic Characterization of 3 2,4 Dimethoxyphenyl Piperidine and Its Synthesized Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, including 3-(2,4-dimethoxyphenyl)piperidine and its derivatives. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the molecular framework can be assembled.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

One-dimensional NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For instance, in derivatives of piperidine (B6355638), the chemical shifts in ¹H NMR spectra can indicate the substitution pattern on the piperidine ring. nih.gov

To establish connectivity between atoms, a variety of 2D NMR techniques are employed: princeton.eduipb.ptyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. princeton.eduipb.pt It is instrumental in identifying adjacent protons, such as those on the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. princeton.eduipb.ptustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to four bonds. princeton.eduipb.ptustc.edu.cn It is crucial for connecting different fragments of the molecule, for example, linking the protons on the piperidine ring to the carbons of the dimethoxyphenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.eduipb.pt This is particularly useful for determining the stereochemistry and conformation of the molecule.

In the analysis of complex heterocyclic systems like pyrazolo-pyridine derivatives, a combination of these 2D NMR techniques, including HSQC and HMBC, is essential for assigning the signals of the 36 carbons present in the molecule. mdpi.com Similarly, for functionalized piperazine (B1678402) derivatives, COSY and HSQC spectra are used to identify independent couplings of the NCH₂ groups. nih.gov

Table 1: Common 2D NMR Techniques and Their Applications

| Technique | Correlation | Information Provided |

|---|---|---|

| COSY | ¹H – ¹H | Identifies protons coupled through 2-3 bonds. princeton.eduipb.pt |

| HSQC/HMQC | ¹H – ¹³C (one bond) | Correlates directly attached proton-carbon pairs. princeton.eduipb.ptustc.edu.cn |

| HMBC | ¹H – ¹³C (multiple bonds) | Shows long-range (2-4 bond) proton-carbon correlations. princeton.eduipb.ptustc.edu.cn |

| NOESY | ¹H – ¹H (through space) | Reveals protons that are in close spatial proximity. princeton.eduipb.pt |

Stereochemical Assignment through NMR Parameters

The relative stereochemistry of substituents on the piperidine ring can be determined by analyzing coupling constants (J-values) in the ¹H NMR spectrum. For instance, the magnitude of the vicinal coupling constants between protons on adjacent carbons can differentiate between cis and trans isomers. In some cases, the cis-isomers exhibit larger coupling constants than the trans-isomers. ipb.pt

For piperidine derivatives, hydrogenation of precursor pyridines often leads to the formation of cis-isomers, which can be confirmed by analyzing the J values in the ¹H NMR spectra. nih.gov In a study on methyl-substituted pipecolinates, the relative stereochemistry of the cis-piperidines was confirmed by comparing their NMR data with known compounds or through detailed analysis of coupling constants. nih.govwhiterose.ac.uk The stereochemistry of these compounds can be further confirmed by single-crystal X-ray diffraction. nih.gov

Variable temperature (VT) NMR studies can also provide insights into the dynamic processes of these molecules, such as the rotational flexibility of the piperidine ring. korea.ac.kr

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. mdpi.com For example, in the characterization of a pyrazolo-pyridine derivative, HRMS analysis confirmed the predicted molecular weight, with a very small difference between the calculated and found mass, indicating high purity. mdpi.com This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information by revealing how the molecule breaks apart.

The fragmentation of piperidine-containing compounds is influenced by the substituents on the ring. For instance, in fentanyl-related compounds, substitutions on the piperidine ring can direct the fragmentation pathways. wvu.edu The fragmentation of even simple molecules can involve complex rearrangements. chemrxiv.org A universal fragmentation model (UFM) based on gas-phase ion chemistry can be used to predict fragmentation pathways and structures. chemrxiv.org The fragmentation of protonated molecules often involves the loss of small neutral molecules like water or ammonia. chemrxiv.org

Table 2: Illustrative Fragmentation Data for a Hypothetical Substituted Piperidine

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Postulated Fragment Structure |

|---|---|---|---|

| 222.15 | 191.13 | CH₃O | Loss of a methoxy (B1213986) group |

| 222.15 | 163.14 | C₃H₇N | Cleavage of the piperidine ring |

| 191.13 | 135.08 | C₄H₈ | Further fragmentation of the piperidine ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. cardiff.ac.ukdocumentsdelivered.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For example, the IR spectrum of a pyrazolo-pyridine derivative showed absorption bands for aromatic C-H and C=C bonds, a strong band for the C=N bond in the heterocyclic ring, and bands for aliphatic C-H and C-O bonds of the methoxy groups. mdpi.com

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting spectrum provides information about the vibrational modes of the molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations. cardiff.ac.uk

Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of experimental IR and Raman spectra. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in 3-(2,4-Dimethoxyphenyl)piperidine

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (piperidine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ether) | Stretching | 1000 - 1300 |

| C-N (amine) | Stretching | 1000 - 1250 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's connectivity, configuration, and conformation in the solid state. For substituted piperidines, X-ray diffraction studies reveal crucial details about the puckering of the six-membered ring and the spatial orientation of its substituents.

The piperidine ring typically adopts a chair conformation, which is its most stable form, as it minimizes both angle strain and torsional strain. unicamp.br In the case of 3-(2,4-Dimethoxyphenyl)piperidine, the bulky dimethoxyphenyl group is expected to preferentially occupy an equatorial position on the chair-shaped piperidine ring to minimize steric hindrance. This is a common feature observed in the crystal structures of similarly substituted piperidines, where large substituents favor the less sterically crowded equatorial orientation. researchgate.net

The solid-state architecture is further defined by intermolecular interactions, such as hydrogen bonds (if N-H is present) and van der Waals forces, which dictate how the molecules pack together to form a crystal lattice. researchgate.net While a specific crystal structure for 3-(2,4-Dimethoxyphenyl)piperidine is not publicly available, analysis of related structures provides a strong predictive model for its solid-state conformation. For instance, the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one demonstrates the chair conformation of the piperidine ring with equatorial substituents. researchgate.net

Table 1: Representative Crystallographic Data for a Substituted Piperidine Analog

This table presents example data for a related piperidine derivative to illustrate the typical parameters obtained from an X-ray crystallography experiment.

| Parameter | Value |

| Chemical Formula | C₂₁H₂₃F₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.4945 |

| b (Å) | 25.0707 |

| c (Å) | 12.9811 |

| β (°) | 93.497 |

| Volume (ų) | 1784.83 |

| Conformation | Chair |

| Substituent Orientation | Equatorial |

Data based on the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and analysis of synthetic compounds like 3-(2,4-Dimethoxyphenyl)piperidine. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is a cornerstone for assessing the purity of newly synthesized compounds. For a substance like 3-(2,4-Dimethoxyphenyl)piperidine, reverse-phase HPLC is a commonly employed method. nih.govdrugsandalcohol.ie

In a typical reverse-phase setup, a nonpolar stationary phase (often a C18-modified silica) is used with a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The components of the sample are separated based on their hydrophobicity; less polar compounds are retained longer on the column. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. UV detection is frequently used, as the aromatic ring in 3-(2,4-Dimethoxyphenyl)piperidine absorbs UV light. nih.gov

Table 2: Typical HPLC Conditions for Purity Analysis of Piperidine Derivatives

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

| Injection Volume | 10 µL |

Since 3-(2,4-Dimethoxyphenyl)piperidine possesses a stereocenter at the C3 position of the piperidine ring, it exists as a pair of enantiomers. Chiral chromatography is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govnih.gov This is crucial in pharmaceutical development, as different enantiomers can exhibit distinct biological activities.

This separation is achieved using a chiral stationary phase (CSP). CSPs are themselves chiral and interact differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak®), are widely used and have proven effective for a broad range of chiral compounds. nih.govcd-bioparticles.com The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. libretexts.org

Table 3: Example Chiral HPLC Conditions for Enantiomeric Resolution

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Result | Baseline separation of the two enantiomers |

Computational and Theoretical Chemistry Approaches for 3 2,4 Dimethoxyphenyl Piperidine Research

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is instrumental in virtual screening and understanding the structural basis of a ligand's activity. For 3-(2,4-Dimethoxyphenyl)piperidine, docking simulations can elucidate how it might interact with various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, where piperidine-containing molecules are known to be active. tandfonline.comnih.gov

Binding mode analysis involves a detailed examination of the docked pose of 3-(2,4-Dimethoxyphenyl)piperidine within a protein's active site. This analysis identifies key intermolecular interactions that stabilize the ligand-receptor complex.

Hydrogen Bonds: The nitrogen atom in the piperidine (B6355638) ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This is a crucial interaction often observed with polar amino acid residues like aspartate, glutamate, serine, or tyrosine in a receptor's binding pocket. nih.gov For example, interactions with acidic residues such as Glu172 and Asp126 are common for piperidine-based ligands in sigma receptors. nih.gov

Hydrophobic Interactions: The 2,4-dimethoxyphenyl group provides a significant hydrophobic surface. This aromatic ring can engage in pi-pi stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The dimethoxy groups can also participate in hydrophobic contacts.

Cation-Pi Interactions: If the piperidine nitrogen is protonated and thus positively charged, it can form a strong cation-pi interaction with the electron-rich face of an aromatic amino acid side chain, such as phenylalanine. nih.gov

Hotspot identification refers to pinpointing specific amino acid residues within the binding site that contribute most significantly to the binding affinity. By analyzing the docked pose of 3-(2,4-Dimethoxyphenyl)piperidine, researchers can identify these critical residues, providing a roadmap for designing derivatives with improved potency and selectivity.

Table 1: Illustrative Binding Interactions for 3-(2,4-Dimethoxyphenyl)piperidine in a Hypothetical Receptor Active Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Protonated Piperidine Nitrogen | Asp, Glu |

| Hydrophobic (π-π Stacking) | Dimethoxyphenyl Ring | Phe, Tyr, Trp |

| Cation-π Interaction | Protonated Piperidine Nitrogen | Phe, Tyr |

| van der Waals | Piperidine Ring, Methoxy (B1213986) Groups | Leu, Val, Ile, Ala |

After generating various possible binding poses, a scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. tandfonline.com These functions are mathematical models that approximate the free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction. researchgate.net

The evaluation process involves ranking different poses of 3-(2,4-Dimethoxyphenyl)piperidine based on their scores to identify the most likely binding mode. Validation is a critical step to ensure the reliability of the docking protocol. This is often done by "redocking" a known ligand into its co-crystallized protein structure. If the docking program can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), the protocol is considered validated and can be applied to new ligands like 3-(2,4-Dimethoxyphenyl)piperidine with greater confidence.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT can provide deep insights into the intrinsic properties of 3-(2,4-Dimethoxyphenyl)piperidine. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p). researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.comaimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. youtube.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity.

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized, which is often a desirable trait for pharmacologically active compounds as it facilitates interactions with biological targets. dergipark.org.tr

Table 2: Hypothetical Frontier Molecular Orbital Energies for Piperidine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

| Piperidine (Reference) | -6.5 | 1.5 | 8.0 | High Stability |

| 3-(2,4-Dimethoxyphenyl)piperidine | -5.8 | -0.5 | 5.3 | Increased Reactivity |

Note: These values are illustrative and represent typical trends observed for such structures.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. aimspress.com It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The map uses a color scale to denote different potential regions:

Red: Regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For 3-(2,4-Dimethoxyphenyl)piperidine, these areas would likely be concentrated around the oxygen atoms of the methoxy groups.

Blue: Regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. This would be expected around the hydrogen atoms, particularly the one attached to the piperidine nitrogen.

Green: Neutral or nonpolar regions, such as the phenyl ring's carbon framework.

The MEP map provides a clear picture of the charge distribution and helps rationalize the intermolecular interactions observed in molecular docking simulations.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.netresearchgate.net MD simulations calculate the trajectory of atoms and molecules over time, revealing the conformational flexibility of both the ligand and the protein and the stability of their interactions. nih.gov

For a complex of 3-(2,4-Dimethoxyphenyl)piperidine with its target protein, an MD simulation (often run for nanoseconds) would reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand's atoms relative to its initial docked position, researchers can assess whether the ligand remains stably bound in the active site or if it drifts away. researchgate.net

Conformational Changes: The piperidine ring can adopt different conformations, such as chair or boat forms. MD simulations can show which conformation is preferred within the binding pocket and how the 2,4-dimethoxyphenyl substituent orients itself dynamically.

Persistence of Interactions: MD allows for the analysis of the stability of key interactions (like hydrogen bonds) over the simulation time. A hydrogen bond that is present for a high percentage of the simulation is considered stable and important for binding. nih.gov

These simulations provide a more realistic representation of the biological environment and are crucial for validating docking results and understanding the nuanced, dynamic nature of molecular recognition. nih.gov

Ligand-Protein Interaction Dynamics

Understanding how a ligand like 3-(2,4-Dimethoxyphenyl)piperidine interacts with a target protein is fundamental to drug design. Molecular dynamics (MD) simulations are a key computational technique used to model the complex and dynamic nature of these interactions over time.

MD simulations can reveal the stability of the ligand within the protein's binding pocket and identify the key amino acid residues that form significant interactions. For instance, in studies of other piperidine-containing molecules, MD simulations have been used to confirm the stability of binding poses obtained from molecular docking. researchgate.net These simulations track the movement of every atom in the system over a period, providing a detailed view of conformational changes in both the ligand and the protein.

Key interactions that stabilize the ligand-protein complex can be analyzed, including:

Hydrogen Bonds: The piperidine nitrogen and the methoxy oxygens of 3-(2,4-Dimethoxyphenyl)piperidine can act as hydrogen bond acceptors, while the N-H group of the piperidine can be a hydrogen bond donor.

Hydrophobic Interactions: The dimethoxyphenyl ring is a significant hydrophobic moiety that can interact with nonpolar residues in the binding site.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed post-simulation to calculate the binding free energy, offering a quantitative estimate of the binding affinity between the ligand and the protein.

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the conformation, stability, and reactivity of a molecule. Computational models are used to predict how 3-(2,4-Dimethoxyphenyl)piperidine might behave in different biological milieus, from the aqueous environment of the bloodstream to the lipid-like interior of a cell membrane.

Studies on similar piperidine derivatives have shown that solvent polarity plays a major role in conformational equilibrium. researchgate.netnih.gov For 3-(2,4-Dimethoxyphenyl)piperidine, the piperidine ring typically adopts a stable chair conformation. However, the orientation of the dimethoxyphenyl substituent (axial vs. equatorial) can be influenced by the solvent. Polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents favor conformations that minimize dipole moments. nih.gov

Computational methods, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents by representing the solvent as a continuous medium with a specific dielectric constant. These calculations can predict changes in conformational energies and spectroscopic properties, which can then be correlated with experimental data from techniques like NMR spectroscopy. researchgate.netnih.gov Understanding these solvent effects is crucial for predicting how the molecule will present itself to its biological target.

In Silico Physicochemical Property Prediction and Druglikeness Profiling

Before committing to expensive and time-consuming synthesis and in vitro testing, the potential of a compound to be developed into a drug is often assessed using computational tools. This "druglikeness" profiling evaluates key physicochemical properties to predict pharmacokinetic behavior. Web-based platforms like SwissADME are widely used for this purpose. nih.govnih.govbioflux.com.ro

For 3-(2,4-Dimethoxyphenyl)piperidine, these tools can predict properties that are critical for oral bioavailability, as famously encapsulated by Lipinski's Rule of Five. nih.gov The predicted properties for the parent compound are summarized in the table below.

| Property | Predicted Value | Druglikeness Guideline (e.g., Lipinski's Rule) |

|---|---|---|

| Molecular Weight | 221.29 g/mol | ≤ 500 g/mol |

| LogP (Consensus) | 2.33 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Molar Refractivity | 65.04 | 40 - 130 |

| Topological Polar Surface Area (TPSA) | 30.69 Ų | ≤ 140 Ų |

Table generated using SwissADME web tool. These are predicted values and have not been experimentally verified.

Based on these in silico predictions, 3-(2,4-Dimethoxyphenyl)piperidine adheres to Lipinski's Rule of Five, suggesting it has a reasonable profile for oral bioavailability. Its moderate lipophilicity (LogP) and low polar surface area (TPSA) indicate a good potential for crossing biological membranes.

Virtual Screening and Computational Library Design